Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride

Description

Chemical Identification and Classification

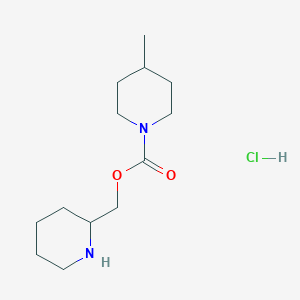

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is classified as a hydrochlorinated piperidine carboxylate. Its molecular formula is C₁₃H₂₅ClN₂O₂ , with a molecular weight of 276.80 g/mol . The compound’s IUPAC name reflects its bicyclic structure: a piperidin-2-ylmethyl group esterified to a 4-methylpiperidine moiety, with a hydrochloride counterion. Key structural features include:

| Property | Value |

|---|---|

| CAS Number | 1803604-68-3 |

| SMILES | CC1CCN(CC1)C(=O)OCC1CCCCN1.Cl |

| MDL Number | MFCD28397750 |

| XLogP3 | 2.1 (estimated) |

The piperidine rings adopt chair conformations, with the hydrochloride enhancing solubility in polar solvents. The carboxylate bridge introduces potential sites for hydrogen bonding and coordination chemistry.

Historical Context of Piperidine Carboxylate Derivatives

Piperidine derivatives have been studied since the 19th century, with piperidine itself first isolated in 1850 via nitric acid treatment of piperine. The development of carboxylate-functionalized piperidines gained momentum in the mid-20th century, driven by their utility in alkaloid synthesis. Early methods relied on hydrogenation of pyridine precursors, but modern approaches employ catalytic asymmetric synthesis and transition-metal-mediated coupling.

Notable milestones include:

- 1950s : Discovery of piperidine’s role in nicotine and coniine alkaloids.

- 1990s : Advances in stereoselective synthesis enabled access to enantiopure piperidine carboxylates.

- 2010s : Application of microwave-assisted and flow chemistry for rapid piperidine functionalization.

The target compound represents a convergence of these historical trends, combining esterification and N-methylation strategies for enhanced stability.

Research Significance in Heterocyclic Chemistry

Piperidine rings are ubiquitous in bioactive molecules, constituting >20% of FDA-approved drugs. The dual piperidine structure of this compound offers distinct advantages:

- Conformational Rigidity : Restricts rotational freedom, improving target binding specificity.

- Amphiphilic Character : The hydrochloride salt balances lipophilic (methyl groups) and hydrophilic (carboxylate) regions, aiding blood-brain barrier penetration.

- Synthetic Versatility : The ester and secondary amine groups permit derivatization via acylation, alkylation, or nucleophilic substitution.

Recent studies highlight its role as a precursor to kinase inhibitors and G-protein-coupled receptor modulators. Additionally, its structural similarity to natural alkaloids like solenopsin suggests potential antimicrobial applications.

Objectives and Scope of Current Research

Contemporary investigations focus on three primary areas:

1. Synthesis Optimization

- Developing enantioselective routes using chiral auxiliaries or organocatalysts.

- Evaluating green chemistry approaches (e.g., solvent-free mechanochemical synthesis).

2. Structure-Activity Relationship (SAR) Studies

- Modifying the 4-methyl group to explore steric effects on bioactivity.

- Replacing the carboxylate with amide or sulfonamide groups to modulate pharmacokinetics.

3. Material Science Applications

- Investigating self-assembly properties for nanostructured materials.

- Testing conductivity in ionizable polymer matrices.

These efforts aim to expand the compound’s utility beyond traditional medicinal chemistry into catalysis and advanced materials.

Properties

IUPAC Name |

piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPJKWQMHBOYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OCC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-68-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-methyl-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as high yields, short reaction times, and mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce piperidines with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Research has highlighted the potential of piperidine derivatives, including piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride, as antiviral agents targeting HIV. The CD4 binding site on HIV-1 gp120 is a validated target for drug development, and modifications to piperidine structures have shown promise in enhancing antiviral properties against HIV entry inhibitors .

1.2 Cancer Therapy

Piperidine derivatives have been explored for their anticancer activities. A study demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The three-dimensional structures of these compounds facilitate better interactions with protein binding sites, indicating their potential as anticancer agents .

1.3 Alzheimer’s Disease Treatment

Piperidine compounds are also being investigated for their role in treating Alzheimer’s disease. Specifically, this compound may enhance the pharmacokinetic properties of drugs targeting cholinesterase enzymes, which are crucial for cognitive function. Studies have shown that modifications to piperidine structures can improve brain exposure and efficacy against neurodegenerative diseases .

Synthesis and Chemical Properties

2.1 Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions including transfer hydrogenation and acylation processes. For instance, starting from piperidine-4-carboxylic acid, the conversion to 1-methylpiperidine derivatives is facilitated under specific catalytic conditions such as palladium on charcoal .

2.2 Chemical Stability and Formulation

The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for pharmaceutical formulations. The ability to create various polymorphs can also influence the bioavailability and therapeutic effectiveness of the compound in clinical settings .

Case Studies

Mechanism of Action

The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act on cell membranes, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share core motifs but differ in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Morpholine derivatives (e.g., 1803598-62-0) introduce a polar oxygen atom, improving aqueous solubility by ~20% compared to piperidine analogs .

Pharmacological Profiles :

- Meperidine HCl (50-13-5) is a clinically used opioid with µ-opioid receptor affinity, whereas the target compound lacks documented opioid activity. This highlights the critical role of the phenyl group in Meperidine’s analgesic effects .

- Pyrimidine-containing analogs (e.g., 1179369-48-2) show promise in kinase inhibition due to their aromatic heterocycles, a feature absent in the target compound .

Synthetic Accessibility :

- The target compound’s synthesis involves multi-step protection-deprotection strategies (e.g., tert-butyl carbamate intermediates), similar to methods described in European patent applications for related piperidine derivatives .

- Morpholine analogs require milder reaction conditions due to the stability of the morpholine ring, reducing purification challenges .

Commercial Availability :

- Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate HCl is priced higher (€1,488/500 mg) than morpholine analogs (€1,780/500 mg for trifluoromethylcyclobutyl derivatives), reflecting its niche applications .

Research and Industrial Relevance

The target compound’s structural versatility makes it valuable for:

- CNS Drug Development : Its piperidine scaffold is prevalent in dopamine and serotonin receptor modulators.

- SAR Studies : Systematic substitution (e.g., methyl group position) guides optimization of pharmacokinetic properties .

In contrast, morpholine and pyrimidine derivatives are prioritized in oncology and virology due to their heterocycle-driven target selectivity .

Biological Activity

Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound characterized by its complex structure, which includes a piperidine ring and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the carboxylate group enhances its chemical reactivity, making it a versatile candidate for various modifications. The structural complexity allows for the development of diverse derivatives that can exhibit unique biological properties.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

- Binding Affinity : Studies have demonstrated that this compound interacts with various biological targets, showing significant binding affinity which is crucial for its pharmacological effects.

- Inhibitory Effects : It has been noted for its inhibitory effects on specific enzymes and receptors, which are essential for various physiological processes. For instance, it has been evaluated for its potential as an inhibitor in pathways related to inflammation and cell death .

In Vitro Studies

Several in vitro studies have focused on the pharmacological screening of derivatives related to this compound. For example, modifications to the compound have led to enhanced anti-inflammatory properties, with specific derivatives demonstrating up to 35% inhibition of pyroptosis at concentrations around 10 µM .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique biological activities associated with this compound. The following table summarizes key characteristics and unique features of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Piperidin-4-ylmethyl piperidine-1-carboxylate | Different substituent on nitrogen | Varies in biological activity |

| Piperidin-2-methylpiperidine-1-carboxylate | Methyl group substitution | Alters pharmacokinetics |

| Piperidin-3-methylpiperidine-1-carboxylate | Methyl group at another position | Different receptor interactions |

This table illustrates how slight variations in structure can lead to significant differences in biological activity, emphasizing the importance of structural modifications in drug development.

Pharmacological Applications

The compound's versatility extends to various pharmacological applications, including:

- Anticancer Activity : Preliminary studies have indicated potential antiproliferative effects against certain cancer cell lines, suggesting a pathway for further development as an anticancer agent .

- Neuroprotective Effects : There is ongoing research into its neuroprotective properties, particularly regarding its ability to inhibit viral replication in neurotropic alphaviruses .

Future Directions

Continued research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Optimization of Derivatives : Developing new derivatives with enhanced potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling piperidin-2-ylmethanol with 4-methylpiperidine-1-carbonyl chloride under anhydrous conditions, followed by HCl salt formation. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratio), using inert solvents (e.g., dichloromethane), and maintaining temperatures between 0–5°C to minimize side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) ensures high purity (>95%) . Yield improvements may require iterative adjustments to reaction time and catalyst selection (e.g., triethylamine as a base) .

Q. What safety protocols are critical for handling and storing this compound?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to prevent inhalation of dust/aerosols. Storage should occur in airtight containers at –20°C, away from oxidizers and moisture. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (utilizing SHELXL software) resolves stereochemistry and salt formation . Infrared (IR) spectroscopy identifies carbonyl (C=O) and ammonium (N–H⁺) functional groups .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s receptor-binding affinity in opioid-related studies?

- Methodological Answer : Introducing substituents like Dmt (2,6-dimethyltyrosine) or β-alanine linkers improves μ/δ-opioid receptor interactions. Computational docking (e.g., AutoDock Vina) predicts binding poses, while in vitro assays (GPI/MVD) quantify agonist efficacy. For example, hybrid ligands with spacers show sub-nanomolar affinity, but in vivo efficacy may require optimizing metabolic stability or blood-brain barrier penetration .

Q. What experimental strategies address discrepancies between in vitro binding data and in vivo analgesic activity?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (e.g., rapid metabolism) or pharmacodynamic factors (e.g., receptor density differences). Solutions include:

- Dose escalation studies to identify effective thresholds.

- Metabolic stability assays (e.g., liver microsomes) to assess degradation pathways.

- Tissue distribution profiling (radiolabeled tracers) to evaluate CNS penetration .

Q. How can researchers optimize purification to achieve >99% purity for pharmacological assays?

- Methodological Answer : Combine orthogonal techniques:

- Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) removes hydrophilic impurities.

- Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) resolves closely related analogs.

- Lyophilization ensures solvent-free final product. Validate purity via UPLC-MS and elemental analysis .

Q. Which computational models best predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states for nucleophilic acyl substitutions. Molecular dynamics simulations (GROMACS) assess solvation effects on reaction kinetics. QSAR models prioritize substituents with favorable steric/electronic profiles for target interactions .

Q. What methodologies design stability studies under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves:

- Forced degradation : Expose the compound to 0.1M HCl/NaOH (24h, 40°C) to identify labile groups.

- Long-term storage : Monitor degradation products via LC-MS at –20°C, 4°C, and 25°C over 6–12 months.

- Hygroscopicity testing : Use dynamic vapor sorption (DVS) to assess moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.